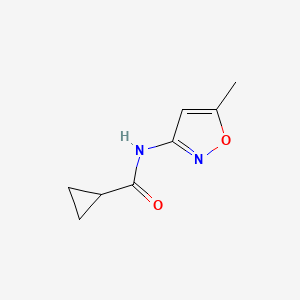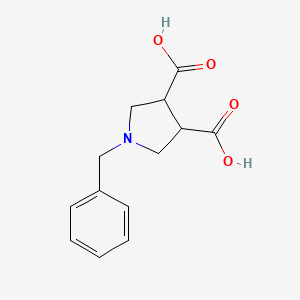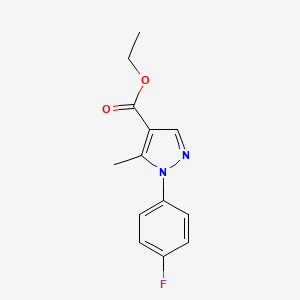
Ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate
Overview
Description
OSM-S-241 is a compound that belongs to the aminothienopyrimidine series, which has been explored for its potential antimalarial properties. This compound is part of the Open Source Malaria project, which aims to develop new treatments for malaria through open-source research and collaboration.
Scientific Research Applications
OSM-S-241 has been extensively studied for its potential antimalarial activity. It has shown promising results in inhibiting the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria . Additionally, this compound has been evaluated for its low mammalian cell toxicity and low propensity for resistance development . Beyond its antimalarial properties, OSM-S-241 may also have applications in other areas of medicinal chemistry and drug discovery.
Preparation Methods
The synthesis of OSM-S-241 involves several steps, starting with the construction of the thienopyrimidine scaffold.
Chemical Reactions Analysis
OSM-S-241 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenated intermediates and can be facilitated by nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Mechanism of Action
The mechanism of action of OSM-S-241 involves the inhibition of Plasmodium falciparum asparaginyl-tRNA synthetase (PfAsnRS). This enzyme is crucial for protein translation in the parasite, and its inhibition leads to the activation of the amino acid starvation response . OSM-S-241 acts as a pro-inhibitor, forming a covalent adduct with the enzyme, thereby blocking its activity. This reaction hijacking mechanism is selective for the parasite enzyme, with human asparaginyl-tRNA synthetase being much less susceptible .
Comparison with Similar Compounds
OSM-S-241 is part of a series of aminothienopyrimidine compounds, including OSM-S-106 and TCMDC-135294. These compounds share a similar core structure but differ in their substituents and overall activity profiles . OSM-S-106, for example, has been shown to have potent antimalarial activity and low mammalian cell toxicity . The uniqueness of OSM-S-241 lies in its specific substitution pattern and its ability to form a covalent adduct with PfAsnRS, which distinguishes it from other compounds in the series .
Similar Compounds
OSM-S-106: Another aminothienopyrimidine compound with potent antimalarial activity.
TCMDC-135294: A structurally related compound with similar biological activity.
OSM-S-137: A compound with variations in the sulfonamide portion, affecting its activity profile.
Properties
IUPAC Name |
ethyl 1-(4-fluorophenyl)-5-methylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c1-3-18-13(17)12-8-15-16(9(12)2)11-6-4-10(14)5-7-11/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHUUEYONFRPMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
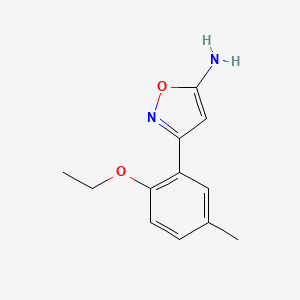



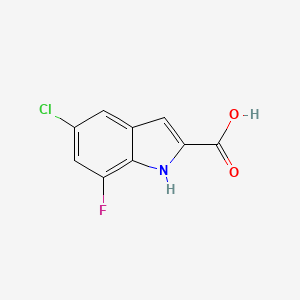


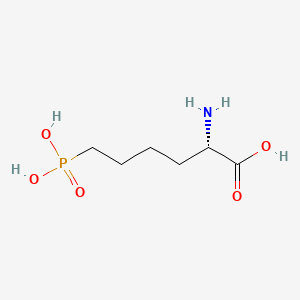
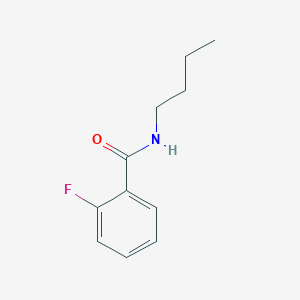
![2-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1637051.png)
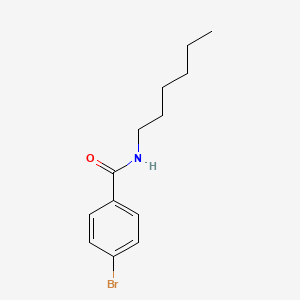
![N-[2-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-5-[6-[[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]-3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B1637059.png)
